3-{[4-(3-Methylphenyl)piperazinyl]methyl}-5-[(4-prop-2-enyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C25H27N3O2S2 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(5E)-3-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H27N3O2S2/c1-3-15-30-22-9-7-20(8-10-22)17-23-24(29)28(25(31)32-23)18-26-11-13-27(14-12-26)21-6-4-5-19(2)16-21/h3-10,16-17H,1,11-15,18H2,2H3/b23-17+ |
InChI Key |
HKJVCFFAAQYKLG-HAVVHWLPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC=C(C=C4)OCC=C)/SC3=S |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC=C(C=C4)OCC=C)SC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-Methylphenyl)piperazinyl]methyl}-5-[(4-prop-2-enyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the formation of the thiazolidinone ring. Key reagents and conditions include:
Step 1: Synthesis of 4-(3-Methylphenyl)piperazine through the reaction of 3-methylphenylamine with piperazine.
Step 2: Formation of the thiazolidinone core by reacting the piperazine derivative with thiourea and an appropriate aldehyde under acidic conditions.
Step 3: Introduction of the prop-2-enyloxyphenyl group via a condensation reaction with 4-prop-2-enyloxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-Methylphenyl)piperazinyl]methyl}-5-[(4-prop-2-enyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidinone ring or the piperazine substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound under discussion has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that similar thiazolidinone compounds possess inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, suggesting that this compound may also demonstrate comparable antimicrobial activity .
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of thiazolidinones, derivatives were screened using the minimum inhibitory concentration (MIC) method. The results indicated that certain derivatives had MIC values as low as 0.21 μM against E. coli, highlighting their potential as new antimicrobial agents .
Anticancer Potential
Thiazolidinones have also been investigated for their anticancer properties. The compound's structure suggests it may interact with cellular pathways involved in cancer progression. Preliminary studies indicate that thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models.
Case Study: Anticancer Activity
A recent study demonstrated that thiazolidinone derivatives showed significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest .
Neuropharmacological Applications
The piperazine moiety present in this compound is associated with neuropharmacological effects, particularly in the treatment of anxiety and depression. Compounds with similar structures have been shown to exhibit anxiolytic and antidepressant-like activities in animal models.
Case Study: Neuropharmacological Effects
Research involving piperazine derivatives has indicated their potential as anxiolytic agents. In behavioral studies, compounds similar to the one discussed have demonstrated significant reductions in anxiety-like behaviors in rodent models, suggesting their applicability in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 3-{[4-(3-Methylphenyl)piperazinyl]methyl}-5-[(4-prop-2-enyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations:
Substituent Influence on Bioactivity :
- Piperazine derivatives (e.g., the target compound) often exhibit enhanced solubility and CNS permeability compared to alkyl or aryl substituents (e.g., hexyl in ).
- Bulky groups like isopropyl () may reduce off-target interactions but increase steric hindrance.
Arylidene Modifications: The 4-propenyloxyphenyl group in the target compound introduces an allyl ether, which may undergo metabolic oxidation, unlike the stable benzylidene group in Compound I ().
Crystallographic and Computational Insights: Crystal structures of analogues (e.g., Compound I) reveal planar geometries at the arylidene moiety, facilitating π-π interactions with aromatic residues in enzymes . Hydrogen-bonding patterns (e.g., N–H···S interactions) are critical for stabilizing molecular conformations, as noted in graph-set analyses ().
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Data
Key Findings:
- Lipophilicity : The target compound’s LogP (4.2) balances membrane permeability and aqueous solubility, unlike more lipophilic analogues (e.g., ), which may suffer from poor bioavailability.
Research Tools and Methodologies
- Crystallography: SHELX and WinGX suites are widely used for solving and refining crystal structures of thiazolidinones, enabling precise determination of Z/E isomerism and hydrogen-bonding networks .
- Computational Modeling : Programs like ORTEP-3 aid in visualizing anisotropic displacement parameters, critical for assessing molecular flexibility .
Biological Activity
3-{[4-(3-Methylphenyl)piperazinyl]methyl}-5-[(4-prop-2-enyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one, a member of the thiazolidinone class, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a thiazolidinone core, piperazine moiety, and various substituents that may influence its pharmacological properties.
Chemical Structure
The molecular formula of the compound is . The structural features include:
- Thiazolidinone Ring : Central to its activity.
- Piperazine Group : Known for enhancing biological interactions.
- Alkoxyphenyl Substituent : May contribute to its lipophilicity and receptor binding.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease pathways, particularly in cancer and infectious diseases.
- Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Potential to scavenge free radicals, contributing to its protective effects against oxidative stress.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
These results suggest a promising role for the compound in treating bacterial infections.
Anticancer Properties
Studies have demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| HeLa | 10.5 |
| A549 | 20.0 |
These findings indicate that the compound may induce apoptosis in cancer cells, warranting further investigation into its therapeutic potential.
Antiviral Activity
Preliminary studies have suggested antiviral properties against certain viruses, although specific mechanisms remain under investigation. The compound's ability to inhibit viral replication could be linked to its interaction with viral proteins or host cell receptors.
Case Studies
Recent case studies have highlighted the potential applications of this compound in drug development:
- Combination Therapy : A study explored the efficacy of combining this compound with standard antibiotics, resulting in enhanced antibacterial activity against resistant strains.
- Cancer Treatment Protocols : Clinical trials are underway to assess the safety and efficacy of this compound in conjunction with existing chemotherapy regimens.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-{[4-(3-Methylphenyl)piperazinyl]methyl}-5-[(4-prop-2-enyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one?
- Methodological Answer : A stepwise synthesis approach is typically used, involving: (i) Condensation of aldehyde intermediates with thiosemicarbazide derivatives under reflux conditions (e.g., DMF-acetic acid mixtures, 2–4 hours). (ii) Cyclization using chloroacetic acid or mercaptoacetic acid in the presence of sodium acetate as a base . (iii) Purification via recrystallization from solvents like THF or acetone .
- Key variables include reaction time, solvent polarity, and stoichiometric ratios of piperazine/piperidine derivatives .
Q. How are spectroscopic techniques utilized to confirm the structural integrity of this compound?
- Methodological Answer :
- IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.0 ppm), methylene groups in piperazine (δ 2.5–3.5 ppm), and thioxo-thiazolidinone signals .
- Melting point analysis (e.g., 262–264°C for derivatives) validates purity .
Q. What initial biological screening assays are recommended for assessing its bioactivity?
- Methodological Answer :
- Antimicrobial assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .
- Antioxidant activity : DPPH radical scavenging assays to quantify free radical inhibition .
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. What strategies can address low yields in the cyclocondensation step during synthesis?
- Methodological Answer :
- Catalyst optimization : Use K₂CO₃ as a base to enhance nucleophilic substitution in piperazine coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates vs. acetic acid, which may protonate intermediates .
- Temperature control : Reflux conditions (80–100°C) balance reactivity and side-product formation .
- By-product monitoring : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) tracks reaction progress .
Q. How should researchers interpret contradictory results in biological activity profiles of derivatives?
- Methodological Answer :
- Purity validation : Re-characterize compounds via HPLC to rule out impurities affecting bioactivity .
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., 3-methylphenyl vs. 4-methoxyphenyl) to identify SAR trends .
- Assay replication : Test in multiple cell lines or microbial strains to assess selectivity .
Q. What analytical methods are recommended for identifying by-products like quinone derivatives?
- Methodological Answer :
- LC-MS : Detects oxidation products (e.g., m/z shifts corresponding to quinones) .
- ¹H NMR : Loss of hydroxy group signals (δ 5–6 ppm) indicates oxidation .
- XRD : Resolves crystallographic differences between the parent compound and by-products .
Q. How can computational modeling predict structure-activity relationships (SAR) for analogs?
- Methodological Answer :
- Docking studies : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., bacterial DNA gyrase for antimicrobial activity) .
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. methyl groups) with bioactivity data .
- DFT calculations : Analyze electron density maps to prioritize syntheses of high-potential derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
